molecular formula C19H22N2OS B259156 N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide

N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide

Cat. No. B259156
M. Wt: 326.5 g/mol
InChI Key: ZZNGVBUTFGFRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, also known as BTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This inhibition can lead to a decrease in drug-seeking behavior and has potential implications for the treatment of drug addiction.
In cancer research, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide a potential candidate for the development of anticancer drugs.
In drug discovery, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.

Mechanism of Action

N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine by binding to the dopamine transporter (DAT). This inhibition leads to an increase in extracellular dopamine levels, which can lead to a decrease in drug-seeking behavior. In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine uptake, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation. This inhibition can lead to changes in mood and behavior.
In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade. This mechanism of action can lead to the death of cancer cells and a decrease in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of dopamine in various physiological processes. However, one limitation of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is its potential for off-target effects. N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of other neurotransmitters, which can lead to unintended effects.

Future Directions

There are several future directions for research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. One direction is the development of novel compounds based on the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.
Another direction is the study of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in animal models of drug addiction and cancer. Animal studies can provide valuable insights into the potential therapeutic applications of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.
Finally, the development of new methods for the synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds can lead to improved yields and reduced costs, making these compounds more accessible for research and potential therapeutic applications.
Conclusion
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is a chemical compound with potential applications in various fields such as neuroscience, cancer research, and drug discovery. Its specificity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, its potential for off-target effects and the need for further research on its potential therapeutic applications highlight the importance of continued research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide involves the reaction of 2-adamantanecarboxylic acid with 2-aminobenzothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The resulting product is then purified by column chromatography to obtain pure N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.

properties

Product Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)adamantane-2-carboxamide

InChI

InChI=1S/C19H22N2OS/c1-10-20-16-9-15(2-3-17(16)23-10)21-19(22)18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9,11-14,18H,4-8H2,1H3,(H,21,22)

InChI Key

ZZNGVBUTFGFRKT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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